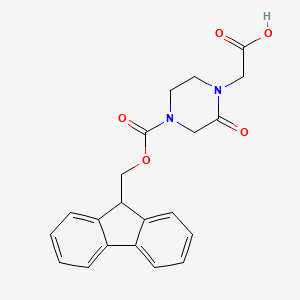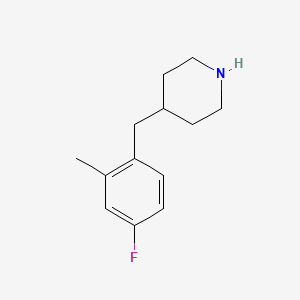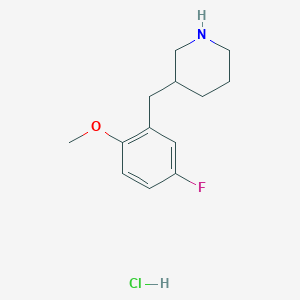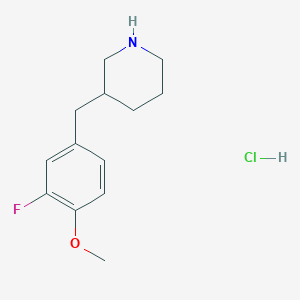
4-Fmoc-1-carboxymethyl-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fmoc-1-carboxymethyl-piperazin-2-one is a unique chemical compound with the empirical formula C21H20N2O5 . It has a molecular weight of 380.39 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 4-Fmoc-1-carboxymethyl-piperazin-2-one can be represented by the SMILES stringOC(=O)CN1CCN(CC1=O)C(=O)OCC2c3ccccc3-c4ccccc24 . This string represents the structural formula of the compound, which includes the arrangement of atoms and the chemical bonds that hold the atoms together. Physical And Chemical Properties Analysis
The compound 4-Fmoc-1-carboxymethyl-piperazin-2-one is a solid . It has a molecular weight of 380.39 . The functional group of this compound is Fmoc .Scientific Research Applications
Base-Induced Side Reactions in Fmoc-Solid Phase Peptide Synthesis
In Fmoc-solid phase peptide synthesis, base-induced side reactions, such as aspartimide formation and subsequent base adduct formation, are significant challenges, especially for sensitive peptide sequences. The use of piperazine as an Nα-Fmoc deprotection reagent has been shown to minimize these side reactions effectively. This is because piperazine causes the least side reactions compared to other bases like piperidine, 1-hydroxypiperidine, and others. The addition of 1-hydroxybenzotriazole as an additive with piperazine has further beneficial effects in reducing side reactions, making this reagent combination a compelling choice for the Nα-deprotection in the synthesis of base-sensitive sequences (Wade et al., 2000).
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis
The efficiency and quality of peptide products in Fmoc SPPS are significantly influenced by the choice of deprotection reagent. A comparison of piperidine (PP), piperazine (PZ), and 4-methylpiperidine (4MP) as Fmoc removal reagents under microwave-assisted conditions reveals that these reagents are interchangeable, with the choice possibly affecting the yield and purity of the final peptide product. Factors such as the hydrophobicity and size of the peptide influence which reagent might be optimal, indicating a nuanced decision-making process for selecting deprotection reagents (Luna et al., 2016).
Enhancements in Fmoc Deprotection Efficiency
A combination of piperazine and DBU has been identified as a safer and more effective alternative to piperidine for rapid and efficient Fmoc deprotection in solid-phase peptide synthesis. This solution allows for the complete removal of the Fmoc group in less than a minute, significantly reducing the formation of deletion products due to partial Fmoc deprotection. This advancement not only rivals the speed of piperidine but also demonstrates compatibility with synthesizing aspartimide and epimerization-prone sequences when supplemented with 1% formic acid, highlighting its utility across a range of peptide synthesis applications (Ralhan et al., 2015).
Application in Traceless Solid-Phase Synthesis
The piperazine amide linker, utilized for cyclative cleavage from solid support, showcases the innovative application of 4-Fmoc-1-carboxymethyl-piperazin-2-one in the traceless solid-phase synthesis of dihydroquinoxalin-2-ones. This method underpins the synthesis's versatility, allowing for high-purity compound production and the preparation of stable immobilized linear intermediates, suitable for combinatorial synthesis of compound libraries (Neagoie & Krchňák, 2012).
Safety and Hazards
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-19-11-23(10-9-22(19)12-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINCHYCYSIPMAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fmoc-1-carboxymethyl-piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














